
Technical Guide: Spectroscopic Characterization
of Ethyl 2-hydroxy-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Ethyl 2-hydroxy-4-methylnicotinate

Cat. No.: B13723002

Get Quote

Executive Summary & Structural Context
Ethyl 2-hydroxy-4-methylnicotinate (C

H

NO

, MW: 181.19 g/mol ) is a functionalized pyridine derivative widely used as a scaffold in the
synthesis of kinase inhibitors and analgesic agents.

For the analytical scientist, this molecule presents a specific challenge: Tautomeric Equilibrium.

While chemically named as a "2-hydroxy" pyridine, in both solid state and polar solvents

(DMSO, Methanol), it exists predominantly as the 2-pyridone (lactam) tautomer.

Lactim Form: Ethyl 2-hydroxy-4-methylpyridine-3-carboxylate (Aromatic OH).

Lactam Form: Ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (Amide NH).

Directive: Analytical protocols must be designed to detect the 2-oxo species. Failure to account

for this will lead to misinterpretation of the carbonyl region in IR and the labile proton region in
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NMR.

Visualization: Tautomerism & Synthesis Workflow
The following diagram illustrates the tautomeric equilibrium and the standard synthetic pathway

via condensation, highlighting the critical decision points for structural verification.
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Caption: Synthesis pathway leading to the dominant 2-pyridone tautomer, the primary target for

spectroscopic analysis.

Experimental Protocols
Sample Preparation

Solvent Selection: Use DMSO-d

for NMR. Chloroform-d (CDCl

) may lead to line broadening of the NH signal or aggregation effects due to hydrogen
bonding.

Concentration: Prepare a 10-15 mg/mL solution for

H NMR to ensure adequate signal-to-noise ratio for the minor aromatic protons.

Drying: The sample must be dried under high vacuum (<1 mbar) at 40°C for 4 hours to

remove lattice water, which often co-crystallizes with pyridones.
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Mass Spectrometry (LC-MS) Conditions
Ionization: Electrospray Ionization (ESI) in Positive Mode.

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

Rationale: The basic nitrogen and the amide functionality protonate readily (

), providing a clean molecular ion.

Spectroscopic Data Analysis[1]
Nuclear Magnetic Resonance (NMR)
The NMR spectrum validates the regiochemistry (4-methyl vs. 6-methyl isomer) and the

oxidation state.

Key Diagnostic Feature: The coupling constant (

) between H-5 and H-6. In the 4-methyl isomer, H-5 and H-6 are vicinal, leading to a
characteristic doublet coupling (

Hz).

Table 1:

H NMR Data (400 MHz, DMSO-d

)
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Shift (

ppm)
Multiplicity Integral Assignment

Structural
Insight

11.80 br s 1H NH (Lactam)

Confirms 2-

pyridone

tautomer;

disappears with

D

O shake.

7.35 - 7.45
d (

Hz)
1H H-6

Downfield due to

proximity to

Nitrogen.

6.10 - 6.20
d (

Hz)
1H H-5

Upfield;

characteristic of

-proton in enone

system.

4.25
q (

Hz)
2H

O-CH

-CH
Ester methylene.

2.25 - 2.35 s 3H 4-CH

Allylic methyl

group; singlet

confirms no

adjacent protons.

1.28
t (

Hz)
3H

O-CH

-CH
Ester methyl.

Table 2:

C NMR Data (100 MHz, DMSO-d

)
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Shift (

ppm)
Assignment Notes

165.5 COOEt (Ester) Typical ester carbonyl.

162.0 C-2 (Lactam C=O)
Deshielded amide-like

carbonyl; confirms oxo-form.

151.0 C-4
Quaternary carbon carrying the

methyl group.[1]

137.5 C-6
Aromatic CH adjacent to

Nitrogen.

116.0 C-3
Quaternary carbon (Ester

attachment).

108.5 C-5 Aromatic CH (upfield).

60.5 O-CH Ester ethyl.

20.5 4-CH Methyl substituent.

14.2

O-CH

-CH
Ester ethyl.[1]

Infrared Spectroscopy (FT-IR)
The IR spectrum is complex due to the "amide-like" nature of the ring.

3200 - 2800 cm

(Broad): N-H stretching (Lactam). Often overlaps with C-H stretches. A sharp O-H stretch at
3500+ cm

is usually absent, ruling out the pure hydroxy form in solid state.

1715 - 1725 cm
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(Strong): Ester C=O stretch.

1640 - 1660 cm

(Strong): Lactam (Ring) C=O stretch. This is lower frequency than a typical ketone due to
conjugation with the nitrogen lone pair.

1600 - 1580 cm

: C=C / C=N ring vibrations.

Mass Spectrometry (ESI-MS)
Molecular Ion:

m/z.

Fragmentation Pattern:

182

154 (Loss of C

H

via McLafferty rearrangement of the ethyl ester).

136 (Loss of EtOH).

Quality Control & Impurity Profiling
In synthesis, the primary impurity is often the regioisomer (6-methyl) or the hydrolysis product

(carboxylic acid).

Analytical Decision Tree
Use the following logic flow to validate batch purity.
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Caption: Logical decision tree for distinguishing the target 4-methyl isomer from common

synthetic impurities.

Differentiation from 6-Methyl Isomer
The Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a common thermodynamic

byproduct.

Target (4-Me): H-5 and H-6 are neighbors. Two Doublets.

Isomer (6-Me): Proton at Pos 4 and Pos 5. H-4 is typically a doublet (

Hz) with H-5, but chemical shifts differ significantly (H-4 is more deshielded by the ester).
Note: In 4,6-disubstituted systems, protons would be singlets. In mono-methyl, coupling
connects the remaining protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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